

Spectroscopic data (NMR, IR, Mass Spec) of 5-(4-Fluorophenyl)-1h-indazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(4-Fluorophenyl)-1h-indazole

Cat. No.: B1441080

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **5-(4-Fluorophenyl)-1H-indazole**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-(4-Fluorophenyl)-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a core scaffold in the development of therapeutic agents. Its structural elucidation and purity assessment are paramount, relying on a suite of analytical techniques. This guide provides a comprehensive analysis of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C)—for **5-(4-Fluorophenyl)-1H-indazole**. We delve into the interpretation of the spectral data, explaining the underlying principles and structural correlations. Furthermore, this document furnishes detailed, field-proven protocols for data acquisition, ensuring researchers can generate high-quality, reproducible results.

Molecular Structure and Analytical Framework

The foundational step in any spectroscopic analysis is understanding the molecule's structure.

5-(4-Fluorophenyl)-1H-indazole consists of a bicyclic indazole core connected at the 5-position to a 4-fluorophenyl ring. This arrangement dictates a unique electronic environment for each atom, which is reflected in the spectroscopic output. The numbering convention used for NMR assignments is presented below.

Caption: Numbering scheme for **5-(4-Fluorophenyl)-1H-indazole**.

The logical workflow for confirming the structure of a synthesized compound like this involves a multi-pronged spectroscopic approach. Each technique provides a unique piece of the puzzle, and together they offer definitive proof of identity and purity.

Caption: Spectroscopic workflow for structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is the first line of analysis post-synthesis, providing the molecular weight of the compound, which is a critical validation checkpoint.

Expected Data: The molecular formula for **5-(4-Fluorophenyl)-1H-indazole** is $C_{13}H_9FN_2$. The monoisotopic mass is calculated to be approximately 212.07 g/mol .[\[1\]](#) High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Ion	Calculated m/z
$[M+H]^+$	213.0823
$[M+Na]^+$	235.0642
$[M]^{+\cdot}$ (Radical Cation)	212.0744

Interpretation: In positive-ion mode electrospray ionization (ESI), the most prominent peak observed will be the protonated molecule, $[M+H]^+$, at m/z 213.08. Depending on the solvent system, a sodium adduct $[M+Na]^+$ may also be visible. For techniques like electron ionization (EI), the molecular ion peak $[M]^{+\cdot}$ would be observed at m/z 212.07. The presence of these ions at their predicted high-resolution masses provides strong evidence for the compound's identity.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.
- Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μ L/min).
- Source Parameters: Optimize ESI source parameters, including capillary voltage, cone voltage, and desolvation gas temperature and flow, to achieve a stable and robust signal for the ion of interest.
- Mass Analyzer Settings: Set the mass analyzer to acquire data in positive ion mode over a relevant m/z range (e.g., 100-500 Da) with high resolution (>10,000).
- Data Acquisition: Acquire data for a sufficient duration to obtain a high-quality mass spectrum with good signal-to-noise ratio.
- Data Analysis: Process the acquired data to determine the accurate mass of the observed ions. Compare the experimental mass to the theoretical mass calculated for the expected elemental formula to confirm the compound's identity within a narrow mass tolerance (typically < 5 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint."

Expected Data:

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
3150-3000	N-H Stretch (indazole)	Medium
3100-3000	Aromatic C-H Stretch	Medium
~1620, ~1500, ~1450	C=C Aromatic Ring Stretches	Strong
~1230	C-F Stretch (Aryl-Fluoride)	Strong
850-800	C-H Bending (para-substituted)	Strong

Interpretation: The IR spectrum provides clear evidence for the key structural components.

- N-H Stretch: A broad to medium peak above 3000 cm⁻¹ is characteristic of the N-H bond in the indazole ring, confirming the presence of the 1H-tautomer.
- Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹ are indicative of the C-H bonds on both the indazole and fluorophenyl rings.
- C=C Ring Stretches: A series of strong absorptions in the 1620-1450 cm⁻¹ region confirms the presence of the aromatic systems.
- C-F Stretch: A very strong and characteristic absorption around 1230 cm⁻¹ is a definitive indicator of the aryl-fluoride bond, a crucial piece of evidence for the 4-fluorophenyl substituent.^[2]
- Out-of-Plane Bending: A strong band in the 850-800 cm⁻¹ region is highly suggestive of the 1,4- (or para-) substitution pattern on the fluorophenyl ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

- Pressure Application: Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} .
- Data Processing: Process the resulting interferogram with a Fourier transform to generate the IR spectrum. Perform a baseline correction and peak picking to identify the key absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for detailed structural elucidation in solution, providing precise information about the chemical environment, connectivity, and spatial relationships of atoms.

^1H NMR Spectroscopy

Proton NMR reveals the number of distinct proton environments and their neighboring protons through chemical shifts and coupling patterns. The spectrum is expected to be complex due to the multiple aromatic protons.

Expected Data (in DMSO-d_6 , ~ 400 MHz):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Coupling Constant(s) (J, Hz)
~13.1	br s	1H	N1-H	-
~8.2	s	1H	C3-H	~0.9 (to H7)
~7.9	d	1H	C7-H	~8.5
~7.8	dd	2H	C2'/C6'-H	~8.8 (3 JHH), ~5.5 (3 JHF)
~7.6	s (or d)	1H	C4-H	-
~7.4	dd	1H	C6-H	~8.5, ~1.5
~7.3	t	2H	C3'/C5'-H	~8.8 (3 JHH), ~8.8 (4 JHF)

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

Assignments are based on general indazole spectra and fluorine substituent effects.[\[3\]](#)[\[4\]](#)

Interpretation:

- N-H Proton: The downfield, broad singlet around 13 ppm is characteristic of the acidic indazole N-H proton.[\[5\]](#)
- Indazole Protons: The protons on the indazole core (H3, H4, H6, H7) will appear as distinct signals. H3 is often a singlet or a narrow doublet, while H7, H4, and H6 will show doublet and doublet of doublets patterns consistent with ortho and meta couplings.
- Fluorophenyl Protons: The 4-fluorophenyl group presents a symmetrical AA'BB' system, further complicated by coupling to fluorine. The protons ortho to the fluorine (H3'/H5') will appear as a triplet-like signal due to coupling with both the adjacent protons and the fluorine atom (4 JHF). The protons meta to the fluorine (H2'/H6') will appear as a doublet of doublets due to ortho coupling to H3'/H5' (3 JHH) and meta coupling to fluorine (3 JHF).[\[6\]](#)

^{13}C NMR Spectroscopy

Carbon NMR provides a map of the carbon skeleton. The presence of the fluorine atom introduces characteristic C-F coupling, which is highly diagnostic.

Expected Data (in DMSO-d₆, ~100 MHz):

Chemical Shift (δ , ppm)	C-F Coupling ($^{1-4}\text{JC-F}$, Hz)	Assignment
~162	d, $^1\text{JC-F} \approx 245$	C4'
~141	s	C7a
~135	s	C3
~132	d, $^4\text{JC-F} \approx 3$	C1'
~129	d, $^3\text{JC-F} \approx 8$	C2'/C6'
~125	s	C5
~123	s	C3a
~122	s	C6
~121	s	C4
~116	d, $^2\text{JC-F} \approx 22$	C3'/C5'
~110	s	C7

Note: Chemical shifts are predictive. The key diagnostic feature is the C-F coupling.[2][6]

Interpretation: The most striking feature is the large one-bond coupling ($^1\text{JC-F}$) for C4', which splits the signal into a doublet with a coupling constant of ~245 Hz. The carbons two, three, and four bonds away from the fluorine also show smaller doublet splittings ($^2\text{JC-F}$, $^3\text{JC-F}$, $^4\text{JC-F}$), confirming the position of the fluorine atom and aiding in the assignment of the fluorophenyl ring carbons.[2][7] The remaining signals correspond to the carbons of the indazole core. Unambiguous assignment often requires 2D NMR experiments like HSQC and HMBC.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure the sample is

fully dissolved.

- Instrument Setup: Place the NMR tube in the spectrometer. Load standard acquisition parameters for the desired experiment (¹H, ¹³C).
- Tuning and Shimming: The instrument will automatically tune the probe to the correct frequencies for ¹H and ¹³C and then perform an automated shimming routine to optimize the magnetic field homogeneity, which is critical for high resolution.
- ¹H Acquisition: Acquire the ¹H spectrum. A typical experiment involves a 30° or 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 8 or 16) should be averaged to achieve a good signal-to-noise ratio.
- ¹³C Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans are required (e.g., 128 to 1024 or more), and a longer relaxation delay may be necessary.
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase correct the spectra and perform baseline correction. For ¹H spectra, integrate the signals. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Conclusion

The collective data from Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provide a definitive and multi-faceted confirmation of the structure of **5-(4-Fluorophenyl)-1H-indazole**. The molecular weight is confirmed by MS, key functional groups (N-H, C-F, aromatic rings) are identified by IR, and the precise atomic arrangement and connectivity are elucidated by ¹H and ¹³C NMR. The characteristic C-F coupling patterns in the NMR spectra serve as an unambiguous marker for the fluorophenyl moiety. By following the detailed protocols outlined in this guide, researchers can reliably generate and interpret the spectroscopic data required to validate the synthesis and purity of this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 5-(4-fluorophenyl)-1h-indazole (C13H9FN2) [pubchemlite.lcsb.uni.lu]
- 2. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole [mdpi.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, $\alpha 1\beta 2\gamma 2$ GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, Mass Spec) of 5-(4-Fluorophenyl)-1h-indazole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1441080#spectroscopic-data-nmr-ir-mass-spec-of-5-4-fluorophenyl-1h-indazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com